3-Chloro-6-(phenylethynyl)pyridazine
Overview
Description
3-Chloro-6-(phenylethynyl)pyridazine: is a heterocyclic compound with the molecular formula C12H7ClN2 and a molecular weight of 214.65 g/mol This compound features a pyridazine ring substituted with a chloro group at the 3-position and a phenylethynyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(phenylethynyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloropyridazine and phenylacetylene.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the reaction of 3-chloropyridazine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is a widely used method in the pharmaceutical and chemical industries for the synthesis of similar compounds. The scalability of this reaction makes it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(phenylethynyl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenylethynyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation and Reduction Products: Oxidation can yield phenylacetic acid derivatives, while reduction can produce phenylethyl derivatives.
Scientific Research Applications
3-Chloro-6-(phenylethynyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the biological activity of pyridazine derivatives.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(phenylethynyl)pyridazine is not well-documented. like other pyridazine derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and phenylethynyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-phenylpyridazine
- 3-Chloro-6-(2-phenylethynyl)pyridazine
Uniqueness
3-Chloro-6-(phenylethynyl)pyridazine is unique due to the presence of both a chloro and a phenylethynyl group on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-chloro-6-(2-phenylethynyl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCAIZIEJRAJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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